2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid is a synthetic organic compound characterized by its unique structural features and potential applications in various scientific fields. The compound's molecular formula is , with a molecular weight of approximately 318.8 g/mol. It is classified as an aromatic carboxylic acid, which includes a methoxy group and a chloro-substituted phenyl group.
This compound can be synthesized from commercially available precursors, which makes it accessible for research and industrial applications. It is often utilized in studies related to organic synthesis, medicinal chemistry, and materials science.
2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid falls under the category of benzoic acids due to its carboxylic acid functional group. Its structural complexity allows it to exhibit diverse chemical behavior, making it valuable in both academic research and industrial applications.
The synthesis of 2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid typically involves several key steps:
The molecular structure of 2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid features:
COC1=CC=CC(=C1C(=O)O)CCCC2=CC=C(C=C2)Cl
.2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid can participate in various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid involves its interaction with various molecular targets, particularly enzymes and receptors:
The compound is typically characterized by:
Key chemical properties include:
Relevant data includes:
2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid has several applications in scientific research:
This compound's unique structural features and reactivity profile make it an important subject of study within the fields of chemistry and pharmacology.
CAS No.: 943001-56-7
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 33227-10-0
CAS No.: 1068-67-3